molecular formula C12H19NO B8736329 Ethanol, 2-[(1-methylethyl)(phenylmethyl)amino]- CAS No. 93702-43-3

Ethanol, 2-[(1-methylethyl)(phenylmethyl)amino]-

Cat. No. B8736329
Key on ui cas rn: 93702-43-3
M. Wt: 193.28 g/mol
InChI Key: XUGHYFDCUUPWTJ-UHFFFAOYSA-N
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Patent
US05432284

Procedure details

A process according to claim 1 for preparing the compound of the formula ##STR26## which comprises: (a) alkylating 2-aminoethanol using benzaldehyde and ethanol in the presence of a platinum catalyst and hydrogen followed by reductive alkylation using acetone in the presence of a platinum catalyst and hydrogen to give 2-[(1-methylethyl)(phenylmethyl) amino]ethanol;
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[CH:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(O)C.[H][H].[CH3:18][C:19]([CH3:21])=O>[Pt]>[CH3:18][CH:19]([N:1]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:2][CH2:3][OH:4])[CH3:21]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A process according to claim 1 for preparing the compound of the formula ##STR26## which

Outcomes

Product
Name
Type
product
Smiles
CC(C)N(CCO)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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